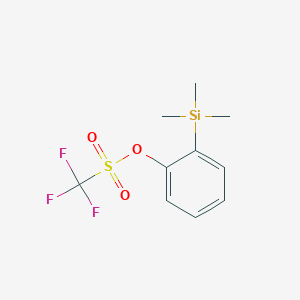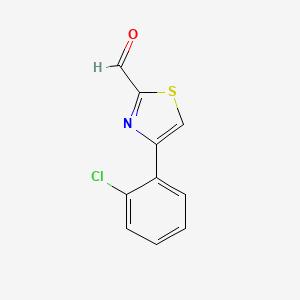![molecular formula C11H15NO4S B1306704 2-{[(4-Methylphenyl)sulfonyl]amino}butansäure CAS No. 69676-71-7](/img/structure/B1306704.png)
2-{[(4-Methylphenyl)sulfonyl]amino}butansäure
Übersicht
Beschreibung
2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amino group. While the specific compound is not directly discussed in the provided papers, similar compounds with sulfonyl groups have been synthesized and studied for various applications, including as intermediates in dye production and pharmaceuticals, as well as in complexation with metals for potential biological activities.
Synthesis Analysis
The synthesis of related sulfonyl-containing compounds has been reported using different starting materials and synthesis routes. For instance, a scalable synthesis of 2-[(4-dodecyloxyphenyl)sulfonyl]butanoic acid was developed starting from phenol, involving steps such as etherification, chlorosulfonation, reduction, nucleophilic reaction by C-S coupling, and hydrolyzation, achieving an overall yield of 66% . Similarly, the synthesis of 3-methyl-2-(phenylsulfonylamido)butanoic acid involved complexation with metals, indicating the versatility of sulfonyl-containing compounds in forming various derivatives .
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds can be complex, with the potential for various intermolecular interactions. For example, in the case of 3-methyl-2-(phenylsulfonylamido)butanoic acid, molecules are connected via N–H···O–H bonds forming a 2D polymeric network, which is evident from crystallographic analysis . The presence of the sulfonyl group can also influence the electron delocalization and bond lengths within the molecule, as observed in other sulfur-nitrogen compounds .
Chemical Reactions Analysis
Sulfonyl groups are known to participate in various chemical reactions, including sulfonation, which can be used to remove undesired isomers in the synthesis of pharmaceutical intermediates, such as 4,4-bis(4-fluorophenyl)butanoic acid . The reactivity of the sulfonyl group can thus be exploited to achieve specific outcomes in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing compounds are influenced by their molecular structure. The presence of metal complexes, as seen in the case of 3-methyl-2-(phenylsulfonylamido)butanoic acid, can impart antimicrobial and enzyme inhibition activities, as well as moderate antioxidant activity . The sulfonyl group's ability to form strong intermolecular bonds can also affect the compound's solubility, melting point, and other physical properties.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-{[(4-Methylphenyl)sulfonyl]amino}butansäure, die sich auf sechs einzigartige Anwendungen konzentriert:
Antiulkusmittel
This compound wurde auf ihr Potenzial als Antiulkusmittel untersucht. Untersuchungen zeigen, dass diese Verbindung die Magensaftsekretion hemmen und die Magenschleimhaut vor chemisch und stressinduzierten Geschwüren schützen kann. Sie wirkt, indem sie die H+/K+ ATPase-Aktivität im Magensäuremikrosom hemmt, die für die Säuresekretion im Magen entscheidend ist .
Antibakterielle Eigenschaften
Diese Verbindung hat vielversprechende antibakterielle Eigenschaften gezeigt. Studien haben ihre Wirksamkeit gegen verschiedene Bakterienstämme nachgewiesen, was sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika macht. Die Sulfonamidgruppe in der Verbindung ist bekannt für ihre Fähigkeit, das bakterielle Wachstum zu hemmen, indem sie die Synthese von Folsäure in Bakterien stört .
Entzündungshemmende Anwendungen
This compound wurde auf ihre entzündungshemmenden Eigenschaften untersucht. Sie kann die Produktion von pro-inflammatorischen Zytokinen hemmen und Entzündungen reduzieren. Dies macht sie zu einem potenziellen Therapeutikum zur Behandlung von entzündlichen Erkrankungen wie Arthritis und entzündlicher Darmerkrankung .
Krebsforschung
Die Verbindung wurde auf ihr Potenzial in der Krebsforschung untersucht. Sie hat in vitro die Fähigkeit gezeigt, das Wachstum von Krebszellen zu hemmen. Der Mechanismus beinhaltet die Hemmung spezifischer Enzyme und Signalwege, die für die Proliferation und das Überleben von Krebszellen entscheidend sind .
Neuroprotektive Wirkungen
Die Forschung hat gezeigt, dass this compound neuroprotektive Wirkungen haben könnte. Sie kann Neuronen vor oxidativem Stress und Apoptose schützen, die häufige Merkmale neurodegenerativer Erkrankungen wie Alzheimer und Parkinson sind. Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuroprotektiver Medikamente .
Antioxidative Aktivität
Die Verbindung wurde auf ihre antioxidative Aktivität untersucht. Sie kann freie Radikale abfangen und oxidativen Stress reduzieren, was zur Vorbeugung von Zellschäden und Alterung beiträgt. Diese Eigenschaft ist besonders nützlich bei der Entwicklung von Nahrungsergänzungsmitteln und Pharmazeutika, die darauf abzielen, oxidativen Schaden zu reduzieren .
Wirkmechanismus
Pharmacokinetics
- Compound X is absorbed from the gastrointestinal tract (or other routes of administration) into the bloodstream . It likely distributes throughout the body, reaching various tissues and organs. Enzymes in the liver or other tissues metabolize Compound X. The compound is eventually eliminated, primarily through renal excretion.
Zukünftige Richtungen
The future directions for research on “2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid” could include further exploration of its potential antiulcer effects , as well as a more detailed investigation of its synthesis, chemical reactions, and physical and chemical properties. Additionally, more research is needed to understand its safety profile and potential hazards.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12-17(15,16)9-6-4-8(2)5-7-9/h4-7,10,12H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFPTFVQZWHPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390537 | |
| Record name | 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69676-71-7 | |
| Record name | 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes these 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid derivatives particularly interesting for antimicrobial development?
A: These compounds are designed with an amino acid side chain, a feature that often enhances biological activity and interaction with biological targets. Research has shown that the presence of a (2$S)$-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl] amino]butanoic acid hydrazide moiety in the structure contributes to significant antimicrobial activity, particularly against Gram-positive bacteria. [] This is further corroborated by the study on N-(arylsulfonyl) Valine Hydrazones, where the inclusion of an amino acid side chain led to promising anti-HIV activity. []
Q2: How does the structure of these compounds relate to their antimicrobial activity?
A: While the exact mechanism of action for these acylhydrazones is still under investigation, it is clear that structural modifications significantly impact their efficacy. For instance, compound 23, featuring a specific acyl group attached to the hydrazide moiety, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 3.9 µg/mL. [] This highlights the importance of the acyl group in determining the antimicrobial spectrum and potency. Similarly, within the N-(arylsulfonyl) Valine Hydrazones, specific structural features led to potent anti-HIV activity with promising CC50 values. [] Further research exploring structure-activity relationships is crucial to optimize these compounds for targeted antimicrobial therapy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1306631.png)

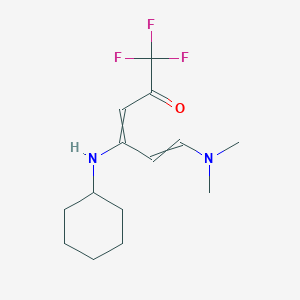
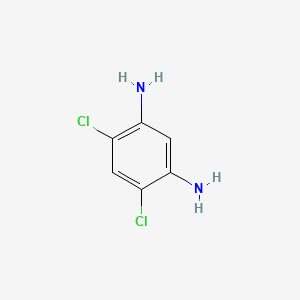
![2-[(E)-(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1306651.png)
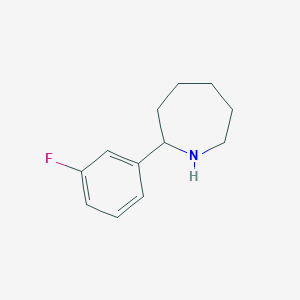
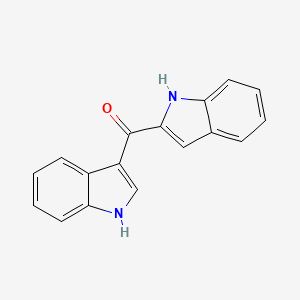
![(E)-4-[2-(4-{[4-(Tert-butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1306656.png)
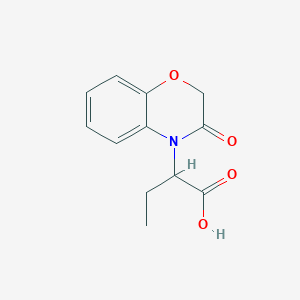
![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)
